Cas no 1404-15-5 (Nogalamycin)

Nogalamycin structure
Productnaam:Nogalamycin
Nogalamycin Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylicacid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-a-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-,methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)-
- 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylicacid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-a-L-mannopyranosyl)oxy]-4
- NOGALAMYCIN
- antibiotic205t3
- NOGALAMYCIN,STREPTOMYCES NOGALATER
- nogalomycin
- nsc-70845
- AIDS031122
- antibioticnsc70845
- NOGALAMYCIN FROM STREPTOMYCES NOGALATER
- NOGALAMYCIN, STREPTOMYCES NOGALATER
- Nogalamycin >=95%, from Streptomyces nogalater
- NSC70845
- Antibiotic from Streptomyces nogalater
- NOGALAMYCIN [USAN]
- Nogalamyicn
- Nogalamycin [USAN:INN]
- NGM
- Nogalamicina
- MFCD00083442
- Methyl 11-((6-desoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy)-4-dimethylamino-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-2,6-epoxy-2H-naphthaceno(1,2-b)-oxocin-14-carboxylat
- KGTDRFCXGRULNK-JYOBTZKQSA-N
- HY-105846
- U 15167
- J-007388
- CHEBI:44504
- C18633
- L059DCD6IP
- methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
- Antibiotic 205t3; NSC 70845; U 15167
- CS-0026774
- methyl (2R,3S,4R,5R,6R,11S,13S,14R)-11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-3,4,5,6,9,11,12,13,14,16-decahydro-2H-2,6-epoxytetraceno[1,2-b]oxocine-14-carboxylate
- NS00011895
- Nogalamycinum [INN-Latin]
- Nogalamycine
- SCHEMBL4472
- 2,6-Epoxy-2H-naphthaceno(1,2-b)oxocin-14-carboxylic acid, 11-((6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy)-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R-(2alpha,3beta,4alpha,5beta,6alpha,11beta,13alpha,14alpha))-
- Nogalamicina [INN-Spanish]
- DTXSID20930779
- 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)-
- NOGALAMYCIN [MI]
- Nogalamycine [INN-French]
- Q7047427
- NSC 70845
- BDBM50370548
- NOGALAMYCIN [INN]
- Nogalamycinum
- AKOS040749035
- CHEMBL504459
- Antibiotic NSC 70845
- 1404-15-5
- Nogalamycin (USAN/INN)
- D05198
- UNII-L059DCD6IP
- Antibiotic 205t3
- U-15167
- SCHEMBL1649692
- PD011266
- 2,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9.11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-
- methyl dimethylamino-pentahydroxy-dimethyl-dioxo-(3,4,5-trimethoxy-4,6-dimethyl-tetrahydropyran-2-yl)oxy-[?]carboxylate
- NCI60_038415
- Methyl 23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
- CHEMBL1991217
- 2,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2.alpha.,3.beta.,4.alpha.,5.beta.,6.alpha.,11.beta.,13.alpha.,14.alpha.)-(+)-
- 2,6-epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methylhexopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2S,3S,4R,5R,...
- methyl (1S,10S,12S,13R,21S,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
- Nogalamycin
-
- Inchi: 1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14?,19-,24-,25-,29-,31+,32?,33?,35-,36?,37-,38-,39?/m0/s1
- InChI-sleutel: KGTDRFCXGRULNK-QNQBSKBHSA-N
- LACHT: O1[C@@]2([H])[C@]([H])([C@@]([H])([C@]([H])([C@]1(C([H])([H])[H])C1=C([H])C(=C3C(C4=C(C(C3=C1O2)=O)C([H])=C1C(=C4O[H])[C@]([H])(C([H])([H])[C@@](C([H])([H])[H])([C@]1([H])C(=O)OC([H])([H])[H])O[H])OC1([H])C([H])(C(C([H])([H])[H])(C([H])(C([H])(C([H])([H])[H])O1)OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O)O[H])O[H])N(C([H])([H])[H])C([H])([H])[H])O[H]
Berekende eigenschappen
- Exacte massa: 787.30500
- Monoisotopische massa: 787.305135
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 17
- Zware atoomtelling: 56
- Aantal draaibare bindingen: 8
- Complexiteit: 1530
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 8
- Ongedefinieerd atoomstereocentrumaantal: 5
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 229
- XLogP3: 1.1
Experimentele eigenschappen
- Dichtheid: 1.2095 (rough estimate)
- Smeltpunt: 195-196° (dec)
- Kookpunt: 658.61°C (rough estimate)
- Vlampunt: 498.1°C
- Brekindex: 1.7650 (estimate)
- PSA: 229.44000
- LogboekP: 1.13800
- Specifieke rotatie: D25 +425° (c = 0.11 in CHCl3)
- pka: 7.45 (60% ethanol)
Nogalamycin Beveiligingsinformatie
- WGK Duitsland:3
- Code gevarencategorie: 45-46-61-20/21/22
- Veiligheidsinstructies: 53-22-36/37/39-45
- RTECS:RA4550000
-
Identificatie van gevaarlijk materiaal:
- Toxiciteit:LD50 in mice (mg/kg): 11.75 i.v., 4.79 i.p. (Hadidian)
- Risicozinnen:R45; R46; R61; R20/21/22
- Opslagvoorwaarde:2-8°C
Nogalamycin Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-N1575-5mg |
Nogalamycin |
1404-15-5 | >95% by HPLC | 5mg |
$220.00 | 2024-07-19 | |
BioAustralis | BIA-N1575-25mg |
Nogalamycin |
1404-15-5 | >95% by HPLC | 25mg |
$770.00 | 2024-07-19 | |
1PlusChem | 1P001CTS-1mg |
2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-α-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)- |
1404-15-5 | 97% | 1mg |
$258.00 | 2024-06-21 | |
Aaron | AR001D24-1mg |
2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-α-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)- |
1404-15-5 | 97% | 1mg |
$308.00 | 2025-02-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73118-5mg |
Nogalamycin |
1404-15-5 | 98% | 5mg |
¥2435.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-250574-25 mg |
Nogalamycin, |
1404-15-5 | 25mg |
¥6,017.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-250574-25mg |
Nogalamycin, |
1404-15-5 | 25mg |
¥6017.00 | 2023-09-05 | ||
TRC | N888503-10mg |
Nogalamycin |
1404-15-5 | 10mg |
$ 1644.00 | 2023-09-06 | ||
TRC | N888503-1mg |
Nogalamycin |
1404-15-5 | 1mg |
$ 207.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73118-25mg |
Nogalamycin |
1404-15-5 | 98% | 25mg |
¥8216.00 | 2022-04-26 |
Nogalamycin Gerelateerde literatuur
-
1. Structure of the nogalamycin–d(ATGCAT)2 complex in solution: DNA recognition at an isolated TpG siteHuw E. Williams,Mark S. Searle J. Chem. Soc. Perkin Trans. 1 1998 3
-
Mandy B. Hulst,Thadee Grocholski,Jacques J. C. Neefjes,Gilles P. van Wezel,Mikko Mets?-Ketel? Nat. Prod. Rep. 2022 39 814
-
Mark S. Searle,Allister J. Maynard,Huw E. L. Williams Org. Biomol. Chem. 2003 1 60
-
4. Synthesis of the C-glycoside fragment of nogalamycin and some nogalamycin precursorsMark A. Bates,Peter. G. Sammes,Gordon A. Thomson J. Chem. Soc. Perkin Trans. 1 1988 3037
-
Michelle L. Colgrave,Jennifer L. Beck,Margaret M. Sheil,Mark S. Searle Chem. Commun. 2002 556
1404-15-5 (Nogalamycin) Gerelateerde producten
- 2580182-05-2(4-(benzyloxy)-3-{(benzyloxy)carbonylamino}benzoic acid)
- 2681255-90-1(5-(3-Acetamidoprop-1-en-1-yl)pyridine-3-carboxylic acid)
- 1805100-41-7(5-(Aminomethyl)-4-methyl-2-nitro-3-(trifluoromethoxy)pyridine)
- 149489-07-6(4-(propan-2-yl)pyridin-2-amine)
- 1805422-89-2(Methyl 2-(difluoromethyl)-6-iodo-4-nitropyridine-3-acetate)
- 1805037-70-0(2-(Chloromethyl)-4-cyano-3-(difluoromethyl)-6-(trifluoromethyl)pyridine)
- 512809-94-8(3-{3-(4-chlorophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid)
- 1214389-98-6([1,1'-Biphenyl]-4-amine, 2,2'-difluoro-)
- 1135-24-6(Ferulic acid)
- 2147985-31-5(2,5-dimethyl-3-(2-methylprop-2-en-1-yl)oxolane-3-carbaldehyde)
Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Wuhan brilliant Technology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

pengshengyue
Goudlid
CN Leverancier
Bulk
